molecular formula C10H14BNO3S B7954020 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B7954020
M. Wt: 239.10 g/mol
InChI Key: LUXUHDUCQRABBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde is an organoboron compound that features a thiazole ring substituted with a dioxaborolane group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the dioxaborolane group and the aldehyde functionality. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones to form the thiazole ring. The dioxaborolane group can be introduced via a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst . The aldehyde group is then introduced through formylation reactions, such as the Vilsmeier-Haack reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The dioxaborolane group can form reversible covalent bonds with diols, making it useful in enzyme inhibition or as a molecular probe . The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of the thiazole ring, dioxaborolane group, and aldehyde functionality. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in synthesis, research, and industry .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3S/c1-9(2)10(3,4)15-11(14-9)8-12-5-7(6-13)16-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXUHDUCQRABBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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